3-Mercapto-4-methylbenzoic acid
Overview
Description
3-Mercapto-4-methylbenzoic acid is an organic compound with the molecular formula C8H8O2S. It is a derivative of benzoic acid, where a mercapto group (-SH) and a methyl group (-CH3) are substituted at the third and fourth positions of the benzene ring, respectively.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Mercapto-4-methylbenzoic acid are not well-documented in the literature. It can be inferred that due to the presence of the mercapto (-SH) and carboxylic acid (-COOH) functional groups, this compound may participate in various biochemical reactions. The mercapto group is known to form disulfide bonds with cysteine residues in proteins, potentially influencing protein structure and function . The carboxylic acid group can participate in acid-base reactions and form ester or amide bonds .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of research data. Compounds with similar structures have been shown to influence various cellular processes. For example, benzoic acid derivatives can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mercapto group is known to be reactive and can form covalent bonds with other molecules, potentially leading to changes in protein function or gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercapto-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-methylbenzoic acid to produce 3-nitro-4-methylbenzoic acid, followed by reduction to 3-amino-4-methylbenzoic acid. The amino group is then converted to a mercapto group through a thiolation reaction using reagents such as thiourea .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by thiolation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Mercapto-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Mercapto-4-methylbenzoic acid involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- 4-Methylbenzoic acid
- 3-Mercaptobenzoic acid
- 4-Mercaptobenzoic acid
Comparison: 3-Mercapto-4-methylbenzoic acid is unique due to the presence of both a mercapto group and a methyl group on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to its analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for various applications .
Properties
IUPAC Name |
4-methyl-3-sulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQJKXZGOHWVCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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